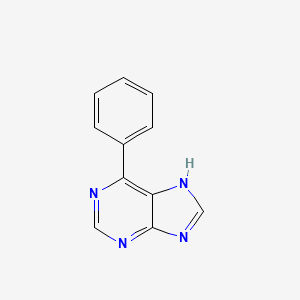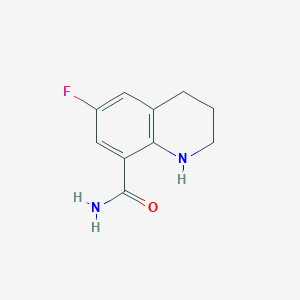
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide is a fluorinated derivative of tetrahydroquinoline
Métodos De Preparación
The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoro-1,2,3,4-tetrahydroquinoline.
Amidation: The carboxamide group is introduced via amidation reactions, often using reagents such as ammonia or amines in the presence of coupling agents.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or amide positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The carboxamide group may also play a role in its biological activity by forming hydrogen bonds with target proteins.
Comparación Con Compuestos Similares
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide can be compared with other similar compounds, such as:
6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the carboxamide group, which may result in different biological activities.
1,2,3,4-Tetrahydroquinoline: Lacks both the fluorine and carboxamide groups, making it less potent in certain applications.
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Contains an additional oxo group, which may alter its reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of fluorine and carboxamide groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11FN2O |
|---|---|
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide |
InChI |
InChI=1S/C10H11FN2O/c11-7-4-6-2-1-3-13-9(6)8(5-7)10(12)14/h4-5,13H,1-3H2,(H2,12,14) |
Clave InChI |
RRDZQYSOKVCFTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC(=C2)F)C(=O)N)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



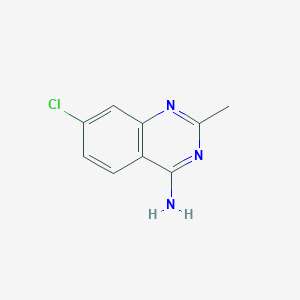
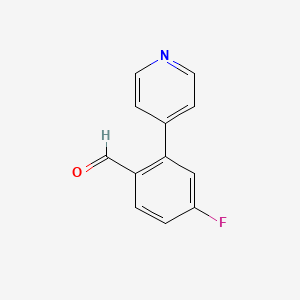
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)


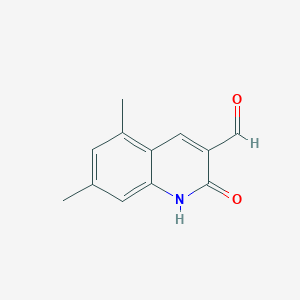
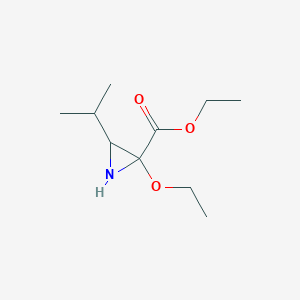
![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)
![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)
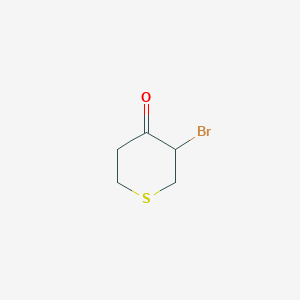
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
